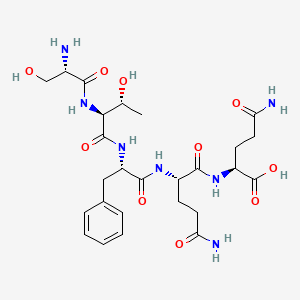
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is a complex peptide compound composed of multiple amino acids. It is a part of a larger class of bioactive peptides that play significant roles in various biological processes. This compound is particularly noted for its involvement in biochemical pathways and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce the peptide in microbial systems.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting disulfide bonds to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced peptides with free thiol groups, and substituted peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The peptide is involved in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a drug delivery system.
Industry: The peptide is used in the development of biosensors and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist, altering the signaling pathways involved in metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
- L-alanyl-L-glutamine dipeptide
Uniqueness
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar peptides.
Eigenschaften
CAS-Nummer |
823233-56-3 |
|---|---|
Molekularformel |
C26H39N7O10 |
Molekulargewicht |
609.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H39N7O10/c1-13(35)21(33-22(38)15(27)12-34)25(41)32-18(11-14-5-3-2-4-6-14)24(40)30-16(7-9-19(28)36)23(39)31-17(26(42)43)8-10-20(29)37/h2-6,13,15-18,21,34-35H,7-12,27H2,1H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,39)(H,32,41)(H,33,38)(H,42,43)/t13-,15+,16+,17+,18+,21+/m1/s1 |
InChI-Schlüssel |
VOAFLTMGMRGYOX-PWCCBTNGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


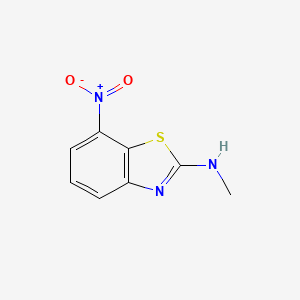
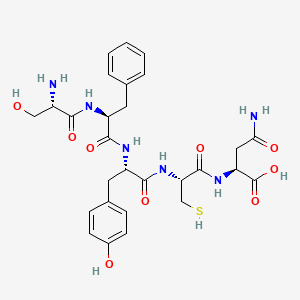
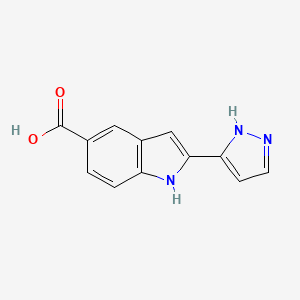

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
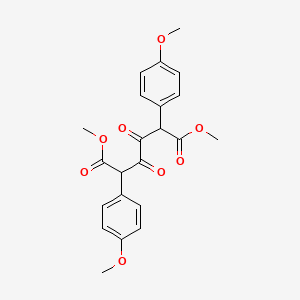
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
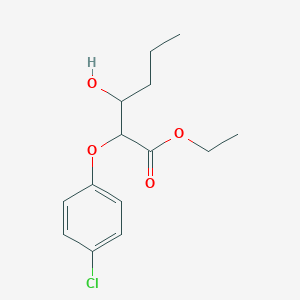
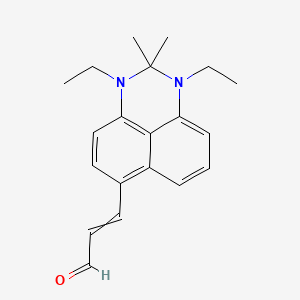

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
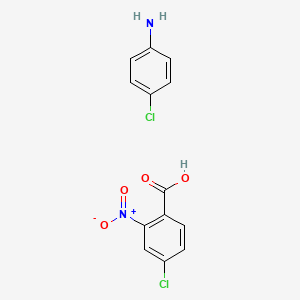
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
